1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine 1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16208713
InChI: InChI=1S/C15H14F3N/c1-10(19)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(16,17)18/h2-10H,19H2,1H3
SMILES:
Molecular Formula: C15H14F3N
Molecular Weight: 265.27 g/mol

1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine

CAS No.:

Cat. No.: VC16208713

Molecular Formula: C15H14F3N

Molecular Weight: 265.27 g/mol

* For research use only. Not for human or veterinary use.

1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine -

Specification

Molecular Formula C15H14F3N
Molecular Weight 265.27 g/mol
IUPAC Name 1-[4-[4-(trifluoromethyl)phenyl]phenyl]ethanamine
Standard InChI InChI=1S/C15H14F3N/c1-10(19)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(16,17)18/h2-10H,19H2,1H3
Standard InChI Key FNVMCEUKXNJJPS-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine is C₁₅H₁₄F₃N, with a molecular weight of 265.27 g/mol . Its IUPAC name systematically describes the biphenyl backbone, trifluoromethyl substituent, and ethylamine side chain. The compound’s structure has been confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which validate the connectivity of the biphenyl system and the positions of functional groups .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₄F₃N
Molecular Weight265.27 g/mol
CAS Number142557-76-4
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in organic solvents (e.g., DCM, DMF)

The trifluoromethyl group (-CF₃) significantly influences the compound’s electronic properties, withdrawing electron density through its strong inductive effect. This modification enhances metabolic stability and lipophilicity, critical factors in drug design .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine typically involves multi-step protocols:

  • Biphenyl Core Construction: Suzuki-Miyaura cross-coupling reactions are employed to link the two phenyl rings. For example, 4-bromophenylboronic acid reacts with 4-(trifluoromethyl)phenyl halides under palladium catalysis to form the biphenyl scaffold .

  • Amine Functionalization: The ethylamine side chain is introduced via reductive amination or nucleophilic substitution. A common precursor, 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanone (CAS 142557-76-4), undergoes reduction using agents like sodium borohydride or catalytic hydrogenation to yield the target amine .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Biphenyl couplingPd(PPh₃)₄, DMF, 120°C, Ar atmosphere85–87%
Ketone reductionNaBH₄, MeOH, rt75–80%

Purification and Characterization

Post-synthetic purification often involves column chromatography (hexane/ethyl acetate mixtures) to isolate the amine product. Analytical techniques such as ¹H/¹³C NMR and FT-IR confirm the absence of residual ketone precursors and verify the amine’s primary structure .

Reactivity and Chemical Behavior

The ethylamine group in 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine participates in reactions typical of primary amines:

  • Acylation: Forms amides with acyl chlorides or anhydrides.

  • Schiff Base Formation: Reacts with aldehydes/ketones to generate imines, useful in coordination chemistry .

  • Salt Formation: Protonates in acidic conditions, enhancing water solubility for biological assays.

The biphenyl system’s rigidity and the -CF₃ group’s electron-withdrawing nature further modulate reactivity, favoring electrophilic substitution at the meta positions of the trifluoromethyl-substituted ring.

Applications in Medicinal Chemistry

Drug Discovery

This compound’s structural motifs align with features sought in central nervous system (CNS) therapeutics and anticancer agents. The trifluoromethyl group improves blood-brain barrier penetration, while the amine serves as a hydrogen bond donor for target engagement .

Enzyme Inhibition

Derivatives of 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine have been explored as inhibitors of human lactate dehydrogenase A (hLDHA), a target in cancer metabolism. Structural analogs exhibit nanomolar affinity by occupying the enzyme’s substrate-binding pocket .

Table 3: Biological Activity Data

AssayResultSource
hLDHA Inhibition (IC₅₀)120 nMMDPI (2025)
Bioavailability ScoreModerate (0.55)Evitachem (2025)

Future Perspectives

Ongoing research aims to optimize this compound’s pharmacokinetic profile through structural modifications, such as introducing heterocycles or fluorinated side chains. Additionally, its utility in materials science—particularly in liquid crystals and organic semiconductors—warrants exploration due to the biphenyl system’s conjugated π-electrons .

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